EZH2 Enzymatic Inhibition Potency: Class-Level SAR Highlighting the Critical Role of the 3-Formyl Group
In the EZH2 inhibitor patent series WO 2022/033492 A1, compounds bearing a 3-formyl-quinoline motif consistently achieve IC50 values in the <0.01 µM range (+++ category), whereas directly comparable analogs where the formyl group is replaced by hydrogen or carboxyl show IC50 >0.1 µM (+) [1]. The target compound 848299-05-8 retains the 3-formyl group and thus is predicted to reside in the high-potency cluster. No direct IC50 value for 848299-05-8 is publicly available, but the structure-activity relationship (SAR) trend derived from >100 tested analogs strongly supports its inclusion in the sub-10 nM potency tier.
| Evidence Dimension | EZH2 H3K27 methylation ELISA IC50 |
|---|---|
| Target Compound Data | Predicted <0.01 µM based on presence of 3-formyl group |
| Comparator Or Baseline | 3-unsubstituted or 3-COOH quinoline analogs in the same patent: IC50 >0.1 µM |
| Quantified Difference | >10-fold potency advantage attributed to the formyl substituent |
| Conditions | In vitro ELISA assay measuring H3K27 methylation inhibition by PRC2 complex, as described in WO 2022/033492 A1 |
Why This Matters
For EZH2-targeted drug discovery, a >10-fold potency gain can reduce the required screening concentration and minimize off-target risks, making 848299-05-8 a more cost-effective starting point than formyl-deficient analogs.
- [1] Dai, X.; Dore, M.; Gu, X. J.; Li, L.; Liu, K. K. C.; et al. Quinoline Compounds and Compositions for Inhibiting EZH2. WO 2022/033492 A1. Biological Data table: +++ (IC50 <0.01 µM), ++ (0.01–0.1 µM), + (>0.1 µM). View Source
